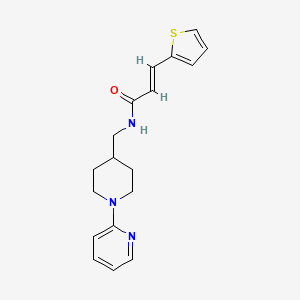

(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry

(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is part of a broader group of compounds involving acrylamide, which is utilized globally in the synthesis of polyacrylamide. Polyacrylamide finds extensive applications in soil conditioning, wastewater treatment, and various industrial processes like in the cosmetic, paper, and textile industries. Its applications extend to the laboratory as a solid support for protein separation via electrophoresis. Understanding the chemistry and biochemistry of acrylamide is vital due to its extensive use and potential exposure risks. Studies have delved deep into the aspects of nonfood and food sources of acrylamide, exposure routes, mechanisms of formation in foods, and its role in human health, shedding light on the various dimensions of this compound's interaction with biological systems (Friedman, 2003).

Industrial and Environmental Applications

The synthetic nature of acrylamide allows for a wide range of industrial applications, primarily as a precursor in polyacrylamide production. Polyacrylamides are critical in processes like water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated, carbohydrate-rich foods has spurred extensive research into its occurrence, chemistry, agricultural practices, and toxicology to assess its potential risk to human health. This research has been pivotal in understanding acrylamide's role in various industrial and environmental contexts (Taeymans et al., 2004).

Pharmacology and Drug Metabolism

Acrylamide and its derivatives are also significant in the context of drug metabolism, where Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs. Understanding the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms is crucial in predicting potential drug-drug interactions. This knowledge is foundational in pharmacology and drug development, impacting the design and use of therapeutic compounds (Khojasteh et al., 2011).

Antitubercular Activity

Certain derivatives of acrylamide have shown promising in vitro anti-tubercular activity. Modifications of the isoniazid structure with derivatives of acrylamide have been evaluated against various strains of M. tuberculosis, displaying significant efficacy and potential as leads for new anti-TB compounds. This highlights the therapeutic potential of acrylamide derivatives in addressing global health challenges such as tuberculosis (Asif, 2014).

Synthesis of N-heterocycles

Acrylamide derivatives are also utilized in the synthesis of N-heterocycles, a critical component in many natural products and compounds with therapeutic applications. The use of chiral sulfinamides like tert-butanesulfinamide, often in conjunction with acrylamide derivatives, provides general access to structurally diverse N-heterocycles. This area of synthesis is integral to the development of new pharmaceuticals and therapeutic agents (Philip et al., 2020).

Eigenschaften

IUPAC Name |

(E)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(7-6-16-4-3-13-23-16)20-14-15-8-11-21(12-9-15)17-5-1-2-10-19-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,20,22)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGJPGRZGVCKJR-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine](/img/structure/B2401252.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)